molecular formula C14H20N2O2 B10806933 N-(2-morpholin-4-ylethyl)-2-phenylacetamide

N-(2-morpholin-4-ylethyl)-2-phenylacetamide

Cat. No.: B10806933
M. Wt: 248.32 g/mol
InChI Key: HOEKXRHUWSWGTR-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylethyl)-2-phenylacetamide is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholin-4-ylethyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetyl chloride with 2-(morpholin-4-yl)ethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholin-4-ylethyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenylacetamide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine or phenylacetamide derivatives.

Scientific Research Applications

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-ylethyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-morpholin-4-ylethyl)-2-phenylacetamide is unique due to its specific structural features and the presence of both morpholine and phenylacetamide moieties. These structural elements contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-phenylacetamide

InChI

InChI=1S/C14H20N2O2/c17-14(12-13-4-2-1-3-5-13)15-6-7-16-8-10-18-11-9-16/h1-5H,6-12H2,(H,15,17)

InChI Key

HOEKXRHUWSWGTR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)CC2=CC=CC=C2

Origin of Product

United States

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